4-Tert-butylpiperidin-1-amine dihydrochloride

σ1 receptor ligand binding medicinal chemistry

Researchers using flexible amine scaffolds risk inconsistent target binding and variable stereochemical outcomes. 4-Tert-butylpiperidin-1-amine dihydrochloride solves these challenges via a tert-butyl-locked chair conformation that enforces precise spatial orientation. • 33-fold σ1 receptor affinity improvement (Ki = 12 nM vs. 399 nM for flexible analogs) enhances lead optimization efficiency. • 795% axial-approach stereoselectivity in N-oxide formation eliminates unpredictable reaction trajectories. • 3.6-fold lower human liver microsome clearance (Clint = 8.6 µL·min⁻¹·mg⁻¹) improves CNS drug-like properties. • Solid dihydrochloride salt ensures accurate HTS weighing and reproducible solution preparation.

Molecular Formula C9H22Cl2N2
Molecular Weight 229.19 g/mol
CAS No. 1803594-89-9
Cat. No. B1528331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylpiperidin-1-amine dihydrochloride
CAS1803594-89-9
Molecular FormulaC9H22Cl2N2
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCN(CC1)N.Cl.Cl
InChIInChI=1S/C9H20N2.2ClH/c1-9(2,3)8-4-6-11(10)7-5-8;;/h8H,4-7,10H2,1-3H3;2*1H
InChIKeyCNPGUVILUYTTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butylpiperidin-1-amine Dihydrochloride (CAS 1803594-89-9): Procurement-Relevant Physicochemical and Structural Identity


4-Tert-butylpiperidin-1-amine dihydrochloride (CAS 1803594-89-9) is a piperidine-based small molecule scaffold with the molecular formula C₉H₂₂Cl₂N₂ and a molecular weight of 229.19 g/mol [1]. The compound comprises a piperidine ring substituted at the 4-position with a bulky tert-butyl group and an N-amine functionality at the 1-position, presented as a dihydrochloride salt for enhanced stability and aqueous solubility. As a versatile research chemical, it serves as a conformationally constrained building block in medicinal chemistry programs targeting neurological disorders, kinase inhibition, and other therapeutic areas . The tert-butyl substituent introduces significant steric hindrance that locks the piperidine ring into a preferred chair conformation, a property that distinguishes it from unsubstituted or less sterically demanding piperidine analogs [2].

Scaffold Use
Conformationally biased building block for medicinal chemistry programs
Format Fit
Dihydrochloride salt supports aqueous solubility and stable handling
Key Attribute
Sterically locked chair conformation alters reactivity profile

Why In-Class Piperidine Analogs Cannot Substitute for 4-Tert-butylpiperidin-1-amine Dihydrochloride Without Experimental Validation


Piperidine derivatives are among the most widely utilized scaffolds in medicinal chemistry, yet even minor structural modifications produce profound differences in conformation, target engagement, metabolic stability, and physicochemical behavior. The 4-tert-butyl group in this compound imposes a unique conformational bias—effectively locking the piperidine ring in a chair conformation that alters both the spatial orientation of the N-amine moiety and its reactivity profile relative to unsubstituted, 4-methyl, or 4-phenyl piperidine analogs [1]. This conformational constraint translates into measurable differences in target binding affinity [2] and stereochemical outcomes in synthetic transformations [1]. Substituting a generic 4-substituted piperidine or the free base form without experimental validation risks irreproducible biological results, altered reaction selectivity, and wasted procurement resources. The quantitative evidence presented below substantiates why this specific compound—not its close analogs—must be specified for applications where conformationally biased piperidine scaffolds are required.

Conformationally unlocked analogs may not reproduce target-binding orientation or SAR trends observed with this scaffold.

Free base form (liquid) limits reproducible weighing and aqueous solubility in biological assays compared to the dihydrochloride salt.

Stereochemical outcomes in synthetic transformations may shift unpredictably when the 4-tert-butyl conformational lock is absent.

4-Tert-butylpiperidin-1-amine Dihydrochloride: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decisions


σ1 Receptor Binding Affinity: 4-Tert-butyl-piperidin-1-yl Derivative vs. Diisopropylamino Analog

In a direct comparative analysis of amide derivatives bearing the 4-tert-butyl-piperidin-1-yl moiety versus the diisopropylamino analog, the tert-butyl piperidine-containing compound (11a) exhibited a Ki of 12 nM for human σ1 receptor binding, representing a 33-fold improvement in affinity compared to 11b (Ki = 399 nM) in the same assay system [1]. This comparison isolates the contribution of the conformationally constrained 4-tert-butyl-piperidin-1-yl group to target engagement, independent of other scaffold variations.

σ1 Receptor Affinity
Head-to-head
Ki = 12 nM vs. 399 nM (33-fold difference)
Supports scaffold-driven target engagement context for σ1 receptor studies.
HEK-293 membranes; [³H]-(+)-pentazocine radioligand.
σ1 receptor ligand binding medicinal chemistry SAR

Conformational Bias for Stereoselective Synthesis: 4-Tert-butylpiperidine as a Conformational Probe

The 4-tert-butyl substituent on the piperidine ring serves as a powerful conformational locking group that biases stereochemical outcomes in synthetic transformations. In N-alkylpiperidine oxidation studies, the 4-tert-butyl substituent enforced stereoselectivity consistently at 795% for the axial approach pathway, demonstrating remarkable insensitivity to variations in the N-alkyl substituent [1]. This contrasts sharply with unsubstituted piperidines, which exhibit variable and often unpredictable stereoselectivity dependent on N-substituent identity and reaction conditions.

Conformational Control
Class-level
Consistent stereoselectivity (~795% axial approach) in N-oxide formation
Supports predictable stereochemical control in synthetic pathways.
Class-level inference from N-alkylpiperidine oxidation studies; validate under project-specific conditions.
stereoselective synthesis conformational analysis N-oxide formation organic chemistry

Metabolic Stability Enhancement: Tert-Butyl Piperidine Fragment Reduces Human Liver Microsome Clearance

In a head-to-head comparison of matched molecular pairs differing only in the amine moiety, the 4-tert-butyl-piperidin-1-yl derivative (compound 11a) exhibited intrinsic clearance (Clint) of 8.6 µL·min⁻¹·mg⁻¹ protein in human liver microsomes [1]. In contrast, the corresponding diisopropylamino analog (compound 12a) demonstrated Clint = 31.2 µL·min⁻¹·mg⁻¹ protein—a 3.6-fold higher clearance rate—indicating substantially reduced metabolic stability for the flexible, non-cyclic amine comparator.

Metabolic Stability
Head-to-head
Clint = 8.6 vs. 31.2 µL·min⁻¹·mg⁻¹ (3.6-fold lower clearance)
Indicates improved hepatic stability context in human liver microsome assays.
Human liver microsome intrinsic clearance measurement.
metabolic stability HLM Clint ADME drug discovery

Lipophilicity Modulation: Tert-Butyl Piperidine Fragment Increases cLogP for CNS Penetration Potential

The 4-tert-butyl-piperidin-1-yl fragment confers elevated lipophilicity relative to alternative cyclic and acyclic amine substituents. Compound 11a (containing the 4-tert-butyl-piperidin-1-yl moiety) exhibited a calculated logP (cLogP) of 3.9, compared to 2.8 for the diisopropylamino analog (11b), 1.0 for morpholin-4-yl (11c), and 0.1 for 4-methylpiperazin-1-yl (11e) in the same scaffold series [1]. The cLogP value of 3.9 falls within the optimal range (2–5) typically associated with favorable CNS penetration while maintaining acceptable solubility.

Lipophilicity Profile
Head-to-head
cLogP = 3.9, ranking higher than tested cyclic/acyclic amine analogs (0.1–2.8)
Lipophilicity within reported CNS penetration range; supports CNS-related research fit.
Calculated cLogP (ChemDraw Ultra 10.0.3); experimental logP data to verify.
lipophilicity cLogP CNS drug design physicochemical properties

Salt Form Stability and Handling: Dihydrochloride Salt Enables Reproducible Aqueous Solubility

The dihydrochloride salt form of 4-tert-butylpiperidin-1-amine provides enhanced aqueous solubility and solid-state stability compared to the free base form (CAS 160357-95-9). While the free base 4-amino-1-tert-butyl-piperidine is a liquid at room temperature with limited water solubility, the dihydrochloride salt (CAS 1803594-89-9) is a stable crystalline solid with the molecular formula C₉H₂₂Cl₂N₂, facilitating accurate weighing and reproducible solution preparation . The free base form of 4-tert-butylpiperidine exhibits a logP of 2.65–2.78 and pKa of approximately 10.72 , properties that inform the salt selection rationale for biological assay compatibility.

Salt Form Handling
Data to verify
Crystalline dihydrochloride salt vs. liquid free base
Solid salt form may support reproducible handling and solution preparation.
Comparison based on physical form; supplier data review recommended.
salt form solubility stability handling

4-Tert-butylpiperidin-1-amine Dihydrochloride: Evidence-Backed Applications in σ1 Receptor Drug Discovery, Stereoselective Synthesis, and CNS Lead Optimization


σ1 Receptor Ligand Development Requiring Nanomolar Affinity

Medicinal chemistry teams developing σ1 receptor modulators for pain, neurodegeneration, or psychiatric indications should prioritize this scaffold based on the demonstrated 33-fold affinity improvement (Ki = 12 nM) over flexible amine comparators (Ki = 399 nM) in head-to-head binding assays [1]. The conformationally constrained 4-tert-butyl-piperidin-1-yl moiety occupies the receptor binding pocket with enhanced complementarity, offering a validated starting point for lead optimization and SAR expansion.

Stereoselective Synthetic Transformations Requiring Predictable Conformational Control

Synthetic chemists conducting N-functionalization, oxidation, or alkylation reactions on piperidine scaffolds should select the 4-tert-butyl-substituted derivative when predictable stereochemical outcomes are essential. The tert-butyl group locks the piperidine ring into a single chair conformation, delivering consistent 795% stereoselectivity for axial approach pathways independent of N-substituent variations [2]. This property reduces optimization cycles and improves reproducibility in multi-step synthetic sequences.

CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

Drug discovery programs targeting CNS indications should evaluate this scaffold when seeking to optimize both blood-brain barrier penetration potential and metabolic stability. The compound-derived fragment demonstrates cLogP = 3.9—optimal for CNS penetration—while simultaneously exhibiting 3.6-fold lower human liver microsome clearance (Clint = 8.6 µL·min⁻¹·mg⁻¹) compared to flexible amine alternatives (Clint = 31.2) [1]. This dual advantage addresses two critical ADME optimization challenges in CNS drug discovery.

High-Throughput Screening Library Construction Requiring Diverse Conformationally Constrained Amine Building Blocks

Compound library designers and procurement specialists building diversity-oriented screening collections should include 4-tert-butylpiperidin-1-amine dihydrochloride as a representative of conformationally constrained cyclic hydrazine/amine scaffolds. The solid dihydrochloride salt form ensures accurate automated weighing and reproducible solution preparation for HTS campaigns, while the unique steric and electronic profile of the tert-butyl-substituted piperidine core provides three-dimensional character distinct from planar aromatic amines or flexible acyclic amines .

Application
Selection Property
Validation Focus
σ1 Receptor studies
Conformationally biased affinity profile
Target engagement and SAR interpretation
Stereoselective synthesis
Sterically locked chair conformation
Reproducible stereochemical outcome review
CNS research programs
Reported cLogP and microsomal stability context
CNS penetration fit and metabolic stability review
Screening library design
Solid salt form and unique 3D profile
Automated handling and scaffold diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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